1-(2-Methyloctyl)naphthalene

Beschreibung

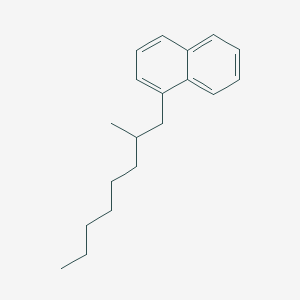

1-(2-Methyloctyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a branched 2-methyloctyl alkyl chain at the 1-position. This compound belongs to the alkylnaphthalene family, where structural modifications significantly influence physicochemical properties, environmental behavior, and toxicological profiles.

Such structural characteristics are critical in industrial applications, including use as intermediates in organic synthesis or surfactants. However, the lack of targeted toxicokinetic or mechanistic data for this specific compound underscores the need for cautious interpretation of its health and environmental impacts.

Eigenschaften

CAS-Nummer |

666707-78-4 |

|---|---|

Molekularformel |

C19H26 |

Molekulargewicht |

254.4 g/mol |

IUPAC-Name |

1-(2-methyloctyl)naphthalene |

InChI |

InChI=1S/C19H26/c1-3-4-5-6-10-16(2)15-18-13-9-12-17-11-7-8-14-19(17)18/h7-9,11-14,16H,3-6,10,15H2,1-2H3 |

InChI-Schlüssel |

SITJBBVMNVNZOQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(C)CC1=CC=CC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2-Methyloctyl)naphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with 2-methyloctyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial production methods for this compound often involve large-scale alkylation processes. These methods utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of environmentally friendly solvents and catalysts is also a focus in modern industrial processes to minimize environmental impact.

Analyse Chemischer Reaktionen

1-(2-Methyloctyl)naphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the alkyl side chain, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon. This process can reduce the naphthalene ring to form tetrahydronaphthalene derivatives.

Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene ring. For example, nitration with concentrated nitric acid and sulfuric acid can yield nitronaphthalene derivatives.

Common reagents and conditions for these reactions include strong acids or bases, metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed depend on the reaction conditions and the specific reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Environmental Studies

1-(2-Methyloctyl)naphthalene serves as an important model compound in environmental chemistry for studying the behavior of PAHs in various ecosystems. Its persistence and bioaccumulation potential make it a subject of interest in toxicological assessments. Research indicates that compounds like this compound can be used to evaluate the effects of PAHs on aquatic life, soil microorganisms, and overall ecosystem health .

2. Toxicology

The toxicological profile of this compound has been investigated to understand its health effects on humans and wildlife. Studies have shown that exposure to certain PAHs can lead to adverse health outcomes, including carcinogenic effects. This compound is often analyzed alongside other naphthalene derivatives to assess the risks associated with PAH exposure .

3. Organic Synthesis

In organic chemistry, this compound is utilized as a precursor in the synthesis of various organic compounds. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for developing new materials such as polymers and surfactants .

Industrial Applications

1. Lubricants and Additives

Due to its hydrophobic nature, this compound is incorporated into lubricants and additives used in automotive and industrial applications. It enhances the performance of lubricants by improving viscosity and thermal stability .

2. Solvents

This compound is also employed as a solvent in various chemical processes due to its ability to dissolve a wide range of organic compounds. Its application in solvent extraction processes is particularly noteworthy for separating valuable compounds from mixtures .

3. Polymer Production

This compound can be used in the production of specialty polymers. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal resistance, making it suitable for high-performance applications .

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental impact of PAHs, including this compound, highlighted its persistence in soil and water systems. The research involved sampling from contaminated sites and analyzing the concentration levels of various PAHs over time. Results indicated significant bioaccumulation in local fish populations, prompting recommendations for monitoring PAH levels in aquatic environments .

Case Study 2: Toxicological Evaluation

A toxicological assessment was performed to evaluate the effects of this compound on human health. Laboratory experiments demonstrated that prolonged exposure led to cellular mutations in cultured human cells, indicating potential carcinogenic properties. This study underscores the importance of regulating exposure levels in industrial settings where this compound is used .

Wirkmechanismus

The mechanism of action of 1-(2-Methyloctyl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The elongated 2-methyloctyl chain in this compound drastically increases hydrophobicity (log P ~7.5 vs. ~3.8 for methylnaphthalenes), reducing water solubility and enhancing persistence in lipid-rich environments .

- Higher molecular weight and branching may slow atmospheric degradation compared to smaller alkylnaphthalenes .

Toxicological Profiles

Acute and Chronic Toxicity

While this compound lacks specific toxicity data, studies on methylnaphthalenes provide a framework for comparison:

Mechanistic Insights :

- Methylnaphthalenes induce respiratory toxicity via cytochrome P450-mediated bioactivation to reactive epoxides, causing bronchiolar necrosis in rodents .

Environmental Fate

Implications :

- The 2-methyloctyl group likely reduces biodegradation efficiency, increasing environmental persistence .

Biologische Aktivität

1-(2-Methyloctyl)naphthalene, a polycyclic aromatic hydrocarbon (PAH), is a compound characterized by its naphthalene structure with a branched alkyl side chain. This compound is of interest due to its potential biological activities, including toxicity, antimicrobial properties, and effects on cellular mechanisms. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified under the broader category of methylnaphthalenes, which are known for their varied biological effects. The structure can be represented as follows:

- Molecular Formula: C15H20

- Molecular Weight: 196.33 g/mol

- CAS Number: 666707-78-4

Toxicological Effects

Research indicates that naphthalene and its derivatives, including this compound, can exhibit significant toxicological effects. For instance:

- Inhalation Toxicity: Studies have shown that exposure to naphthalene can lead to necrosis of bronchiolar epithelial cells in animal models, indicating a potential risk for respiratory toxicity .

- Methemoglobinemia: Naphthalene poisoning has been documented in clinical cases where ingestion led to hemolysis and methemoglobinemia, requiring treatments such as methylene blue and N-acetylcysteine .

Antimicrobial Activity

The antimicrobial properties of naphthalene derivatives have been explored in various studies. While specific data on this compound is limited, related compounds have demonstrated activity against various pathogens:

- Mechanism of Action: The interaction of naphthalene derivatives with microbial membranes can disrupt cellular integrity, leading to cell death .

- Case Studies: Research on similar compounds has shown efficacy against bacteria and fungi, suggesting potential for this compound in antimicrobial applications.

Case Study 1: Naphthalene Poisoning

A notable case involved a 29-year-old female who ingested mothballs containing naphthalene. Symptoms included vomiting and decreased urine output, leading to a diagnosis of naphthalene poisoning. Treatment included supportive care and renal replacement therapy . This case highlights the acute toxicity associated with naphthalene compounds.

Case Study 2: Lung Toxicity Studies

Research evaluating the lung toxicity of methylnaphthalenes indicated that both 1- and 2-methylnaphthalenes caused significant injury to Clara cells in the lungs of exposed mice. These findings suggest a need for caution regarding inhalation exposure to these compounds .

The biological activity of this compound may involve several mechanisms:

- Electrophilic Reactions: The compound may act as an electrophile, interacting with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or disruption of cellular processes.

- Oxidative Stress: Metabolism of naphthalene derivatives can generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Toxicity Level |

|---|---|---|---|

| 1-Methylnaphthalene | C11H10 | Moderate antimicrobial properties | Moderate |

| 2-Methylnaphthalene | C11H10 | Significant lung toxicity | High |

| This compound | C15H20 | Potential antimicrobial; limited data | Unknown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.